molecular formula C16H15N3O2 B2484426 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea CAS No. 899753-38-9

1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2484426
CAS No.: 899753-38-9
M. Wt: 281.315
InChI Key: ITZCNESCBBKQEM-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives It features an indole ring and a methoxyphenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-(1H-indol-3-yl)-3-(2-aminophenyl)urea.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-3-phenylurea: Lacks the methoxy group, which may result in different biological activity and binding properties.

    1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea: Has the methoxy group in a different position, potentially altering its interaction with molecular targets.

    1-(1H-indol-3-yl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of a methoxy group, which can significantly change its chemical reactivity and biological activity.

Uniqueness

1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea is unique due to the presence of both the indole ring and the methoxyphenyl group. This combination allows for specific interactions with biological targets and can result in distinct chemical reactivity compared to other similar compounds. The methoxy group can also influence the compound’s solubility and stability, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-15-9-5-4-8-13(15)18-16(20)19-14-10-17-12-7-3-2-6-11(12)14/h2-10,17H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZCNESCBBKQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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